molecular formula C10H9BrClN3 B1522305 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE CAS No. 1150271-21-8

2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE

Cat. No.: B1522305
CAS No.: 1150271-21-8
M. Wt: 286.55 g/mol
InChI Key: NQBZZGUNOMEMSG-UHFFFAOYSA-N
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Description

2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE is a heterocyclic compound that features a pyrazole ring substituted with bromine and methyl groups, and a pyridine ring substituted with chlorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 3-chloropyridine under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide
  • Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Uniqueness

2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE is unique due to the presence of both a pyrazole and a pyridine ring, each substituted with different functional groups. This structural combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c1-6-9(11)7(2)15(14-6)10-8(12)4-3-5-13-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBZZGUNOMEMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=CC=N2)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675051
Record name 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-21-8
Record name Pyridine, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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